molecular formula C18H26ClN3O2 B13517370 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride

Cat. No.: B13517370
M. Wt: 351.9 g/mol
InChI Key: GNNWUHIJILMKHK-KQKCUOLZSA-N
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Description

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indane moiety and an azocane ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride typically involves multiple steps. One common method includes the reaction of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol with various reagents under controlled conditions. For instance, the compound can be synthesized by dissolving (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in dry tetrahydrofuran and adding triethylamine and methane sulphonyl chloride at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a chiral building block.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Aminoindan-2-ol
  • (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
  • (1R,2S)-1-Amino-2-indanol

Uniqueness

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride stands out due to its unique combination of an indane moiety and an azocane ring.

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH/c19-18-14-8-5-4-7-13(14)11-15(18)20-16(22)12-21-10-6-2-1-3-9-17(21)23;/h4-5,7-8,15,18H,1-3,6,9-12,19H2,(H,20,22);1H/t15-,18-;/m1./s1

InChI Key

GNNWUHIJILMKHK-KQKCUOLZSA-N

Isomeric SMILES

C1CCCN(C(=O)CC1)CC(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)NC2CC3=CC=CC=C3C2N.Cl

Origin of Product

United States

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